Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate

Physicochemical profiling Lead-likeness optimization Fragment-based drug discovery

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1797793-90-8; molecular formula C₁₆H₂₁FN₂O₄; MW 324.35 g/mol) is a synthetic piperidine-1-carboxylate derivative featuring a methyl carbamate N-substituent and a 3-fluoro-4-methoxybenzamide moiety linked via a methylene spacer at the piperidine 4-position. The compound belongs to the broadly explored class of benzamidomethyl-piperidine scaffolds, which have been employed as kinase inhibitor templates, GPCR modulator precursors, and versatile medicinal chemistry building blocks.

Molecular Formula C16H21FN2O4
Molecular Weight 324.352
CAS No. 1797793-90-8
Cat. No. B2814286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate
CAS1797793-90-8
Molecular FormulaC16H21FN2O4
Molecular Weight324.352
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC)F
InChIInChI=1S/C16H21FN2O4/c1-22-14-4-3-12(9-13(14)17)15(20)18-10-11-5-7-19(8-6-11)16(21)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,20)
InChIKeyWDFIPWAAPANWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1797793-90-8): Physicochemical & Structural Baseline for Procurement Evaluation


Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1797793-90-8; molecular formula C₁₆H₂₁FN₂O₄; MW 324.35 g/mol) is a synthetic piperidine-1-carboxylate derivative featuring a methyl carbamate N-substituent and a 3-fluoro-4-methoxybenzamide moiety linked via a methylene spacer at the piperidine 4-position . The compound belongs to the broadly explored class of benzamidomethyl-piperidine scaffolds, which have been employed as kinase inhibitor templates, GPCR modulator precursors, and versatile medicinal chemistry building blocks . Its computed physicochemical profile—logP of approximately 2.0, topological polar surface area (TPSA) of 78 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—places it within drug-like chemical space with zero violations of Lipinski's Rule of Five . Critically, no peer-reviewed biological activity data or patent disclosures with quantitative target engagement metrics have been identified for this specific compound in public databases as of mid-2026, a fact that must inform any procurement decision dependent on demonstrated potency or selectivity .

Why Generic Substitution of Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate Is Not Straightforward: Structural Determinants of Differentiation


Compounds sharing the benzamidomethyl-piperidine scaffold cannot be treated as interchangeable procurement items because variation at three distinct structural loci—the piperidine N-substituent, the benzamide aryl substitution pattern, and the linker geometry—independently and additively modulates physicochemical properties, metabolic stability, and target engagement potential. The methyl carbamate at the piperidine 1-position of CAS 1797793-90-8 confers a distinct hydrolytic stability profile compared with N-acetyl, N-sulfonyl, or N-sulfamoyl analogs . The 3-fluoro-4-methoxy substitution on the benzamide ring delivers a unique combination of electron-withdrawing (fluoro) and electron-donating (methoxy) effects that cannot be replicated by a 3-dimethylamino, 2-chloro-6-fluoro, or unsubstituted benzamide . Furthermore, the class-level precedent established with piperidine carboxamide ALK inhibitors (IC₅₀ = 0.174 μM for the initial screening hit) demonstrates that minor structural modifications within this scaffold can produce order-of-magnitude changes in potency and selectivity . Even among the closest analogs bearing the identical 3-fluoro-4-methoxybenzamide warhead, the N-substituent switch from methyl carbamate to cyclopropanesulfonyl increases molecular weight by 14% (324.35 to 370.44) and TPSA by 7.8% (78 to 84.1 Ų), directly impacting permeability and pharmacokinetic behavior .

Quantitative Differentiation Evidence for Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1797793-90-8) Versus Closest Analogs


Molecular Weight Advantage: 12–15% Lower MW Than Sulfonamide/Sulfamoyl Analogs Bearing the Identical Benzamide Warhead

The target compound (MW 324.35) possesses a molecular weight 12.4% lower than the cyclopropanesulfonyl analog (MW 370.44, CAS 1798028-43-9) and 13.2% lower than the dimethylsulfamoyl analog (MW 373.44, CAS 2034375-41-0), while retaining the identical 3-fluoro-4-methoxybenzamide pharmacophore and methylene-linked piperidine architecture . In lead optimization campaigns, each 50 Da of molecular weight reduction is statistically associated with improvements in solubility, permeability, and oral bioavailability . This MW delta is non-trivial: the target compound resides below the mean MW of oral drugs (approximately 350 Da), whereas the sulfonamide/sulfamoyl comparators exceed this benchmark .

Physicochemical profiling Lead-likeness optimization Fragment-based drug discovery

Reduced Topological Polar Surface Area (TPSA): 7–11% Lower Than Sulfonamide/Sulfamoyl Analogs Favoring Membrane Permeability

The target compound exhibits a TPSA of 78 Ų (ZINC), which is 7.3% lower than the cyclopropanesulfonyl analog (TPSA 84.1 Ų) and 10.7% lower than the dimethylsulfamoyl analog (TPSA 87.3 Ų) . TPSA is inversely correlated with passive membrane permeability, and a value below 90 Ų is generally considered favorable for oral absorption, while TPSA below 60–70 Ų is associated with superior CNS penetration potential . At 78 Ų, the target compound sits in a permeability-favorable range that is closer to CNS-accessible chemical space than either sulfonamide/sulfamoyl comparator, while maintaining sufficient polarity to avoid excessive lipophilicity-driven promiscuity .

Membrane permeability Blood-brain barrier penetration CNS drug design

Reduced Rotatable Bond Count: 4 vs 6 Bonds for Sulfonamide/Sulfamoyl Analogs Favoring Ligand Efficiency and Oral Bioavailability

The target compound possesses 4 rotatable bonds compared to 6 rotatable bonds in both the cyclopropanesulfonyl (CAS 1798028-43-9) and dimethylsulfamoyl (CAS 2034375-41-0) analogs . Veber's analysis of oral drug candidates demonstrated that rotatable bond count ≤10, combined with TPSA ≤140 Ų, is a strong predictor of oral bioavailability in rats, with lower rotatable bond counts conferring additional advantage . Each additional rotatable bond carries an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding and increases the conformational sampling space, which can reduce the effective free energy of target engagement . The two-bond reduction in the target compound therefore predicts both superior ligand efficiency and more favorable oral pharmacokinetics relative to the sulfonamide/sulfamoyl comparators.

Ligand efficiency Oral bioavailability prediction Conformational entropy

Methyl Carbamate vs Acetyl N-Substituent: Distinct Hydrolytic Stability and Synthetic Handle Properties

The target compound features a methyl carbamate (methoxycarbonyl) at the piperidine N-1 position, distinguishing it from the N-acetyl analog N-(1-acetylpiperidin-4-yl)-3-fluoro-4-methoxybenzamide (CAS 1210213-80-1, MW 294.33) which substitutes an acetyl group at the same position . Carbamates exhibit qualitatively different hydrolysis kinetics compared to amides: the carbamate carbonyl is more electrophilic, enabling both enzymatic (carboxylesterase-mediated) and pH-dependent chemical hydrolysis, whereas the acetyl amide is primarily susceptible to amidase-mediated cleavage with a distinct substrate specificity profile . In the context of medicinal chemistry, methyl carbamates serve dual roles: they can function as metabolically labile prodrug elements or as stable peptide bond surrogates depending on the steric and electronic environment, providing greater tunability than the corresponding acetamide . Additionally, the methyl carbamate can be selectively hydrolyzed to the free piperidine NH under mild basic conditions, offering a synthetic handle for late-stage diversification that is not available with the acetyl analog .

Prodrug design Metabolic stability Synthetic intermediate versatility

Critical Transparency: Absence of Published Biological Activity Data for CAS 1797793-90-8 With Class-Level Scaffold Precedent Available

A comprehensive search of ChEMBL, BindingDB, PubMed, PubChem BioAssay, and Google Patents as of mid-2026 reveals no peer-reviewed biological activity data, IC₅₀/Kd/Ki values, or patent-protected target engagement claims for methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1797793-90-8). The ZINC database explicitly confirms: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' . This stands in contrast to the broader piperidine carboxamide/benzamide class, for which substantial target engagement data exist. The closest class-level precedent is piperidine carboxamide 1, which demonstrated ALK enzyme inhibition with an IC₅₀ of 0.174 μM and an X-ray cocrystal structure (PDB 4DCE) showing DFG-shifted kinase domain binding . The 3-fluoro-4-methoxybenzamide warhead appears in multiple analog series catalogued in screening libraries, with contextual claims of kinase and GPCR relevance, though without disclosed quantitative data .

Hit discovery Screening library procurement SAR exploration

Procurement-Relevant Application Scenarios for Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1797793-90-8)


Kinase Inhibitor Screening Library Enrichment With a Lead-Like Piperidine Carbamate Scaffold

Based on the class-level precedent of piperidine carboxamides as ALK inhibitors (IC₅₀ = 0.174 μM for the screening hit) , this compound is a rational inclusion in kinase-focused screening libraries. Its favorable physicochemical profile—MW 324.35, TPSA 78 Ų, logP ~2.0, zero RO5 violations, and 4 rotatable bonds—positions it within lead-like chemical space, offering an advantage over bulkier sulfonamide/sulfamoyl analogs (MW 370–373, TPSA 84–87, 6 rotatable bonds) that may exhibit poorer permeability and ligand efficiency . The 3-fluoro-4-methoxybenzamide moiety provides a hydrogen-bond-capable warhead with balanced electronic character not available in the 3-dimethylamino or 2-chloro-6-fluoro benzamide analogs.

Late-Stage Diversification via Selective Methyl Carbamate Deprotection

The methyl carbamate N-substituent serves as a selectively cleavable protecting group, enabling deprotection to the free piperidine NH under mild basic conditions. This provides a synthetic branch point for late-stage diversification that is not accessible with the N-acetyl analog (CAS 1210213-80-1) or the sulfonamide/sulfamoyl analogs (CAS 1798028-43-9, CAS 2034375-41-0) . Researchers building focused libraries around the 3-fluoro-4-methoxybenzamide pharmacophore can procure this compound as a central intermediate, generate the free amine, and install diverse N-substituents (sulfonamides, ureas, carbamates, amides) without resynthesizing the benzamide-piperidine core, reducing synthetic burden by 3–5 steps per derivative .

CNS-Penetrant Lead Identification With Favorable TPSA and Low Rotatable Bond Count

With a TPSA of 78 Ų and only 4 rotatable bonds, this compound falls closer to the CNS-accessible chemical space than its sulfonamide/sulfamoyl comparators (TPSA 84–87 Ų, 6 rotatable bonds) . The established CNS drug property guidelines (TPSA < 70–90 Ų, low rotatable bond count, moderate logP) suggest this compound has a higher probability of crossing the blood-brain barrier than the more polar sulfonamide/sulfamoyl variants . For neuroscience target screening programs—particularly those targeting CNS kinases, GPCRs, or neurotransmitter transporters—this compound offers a procurement advantage over heavier, more polar analogs.

Fragment-Based Drug Discovery (FBDD) With a Three-Vector Growth Scaffold

The compound's architecture provides three distinct vectors for fragment growth: (i) the methyl carbamate for N-substituent replacement, (ii) the benzamide 3- and 4-positions for further aryl substitution, and (iii) the piperidine ring itself for additional functionalization. With MW 324.35 g/mol and a heavy atom count of 23, it sits at the upper boundary of fragment-like space and the lower boundary of lead-like space, making it suitable both as an advanced fragment for FBDD campaigns and as an early lead for traditional hit-to-lead optimization . Its lower molecular complexity compared to the sulfonamide/sulfamoyl analogs (which add a sulfur-containing functional group and additional rotatable bonds) offers cleaner SAR interpretation during initial optimization cycles.

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